molecular formula C13H12BrNO3 B4245667 4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine

4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine

Cat. No.: B4245667
M. Wt: 310.14 g/mol
InChI Key: URRKMNCDEVQXPU-UHFFFAOYSA-N
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Description

4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is a synthetic organic compound that features a benzofuran ring substituted with a bromine atom at the 5-position and a morpholine ring attached via a carbonyl group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4, Na2CO3).

Major Products

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The bromine atom and carbonyl group may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromo-1-benzofuran-2-yl)carbonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRKMNCDEVQXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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